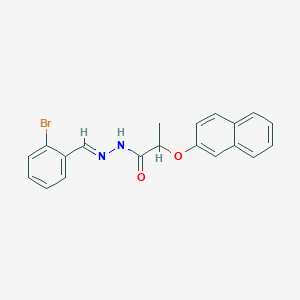
N-1-naphthyl-4-propyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-naphthyl-4-propyl-1-piperazinecarbothioamide, also known as NPC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. NPC belongs to the class of piperazinecarbothioamide derivatives, which have been found to exhibit various biological activities.
作用機序
The mechanism of action of N-1-naphthyl-4-propyl-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by modulating the activity of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to increase the levels of neurotransmitters, such as serotonin and norepinephrine, in the brain, which may contribute to its antidepressant effects. In addition, this compound has been shown to reduce inflammation and oxidative stress, which may contribute to its analgesic effects.
実験室実験の利点と制限
N-1-naphthyl-4-propyl-1-piperazinecarbothioamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which may limit its use in some experiments. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for research on N-1-naphthyl-4-propyl-1-piperazinecarbothioamide. One direction is to further investigate the mechanism of action of this compound, particularly its effects on signaling pathways and gene expression. Another direction is to explore the potential therapeutic applications of this compound in humans, particularly its antitumor, antidepressant, and analgesic effects. In addition, future research could focus on developing new derivatives of this compound with improved solubility and bioavailability.
合成法
The synthesis of N-1-naphthyl-4-propyl-1-piperazinecarbothioamide involves the reaction of 1-naphthylamine with propylisothiocyanate in the presence of a base, followed by the reaction with piperazine. The product obtained is purified by recrystallization to yield this compound as a white crystalline powder. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
N-1-naphthyl-4-propyl-1-piperazinecarbothioamide has been found to exhibit various biological activities, including antitumor, antidepressant, and analgesic effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to have antidepressant effects in animal models of depression. In addition, this compound has been shown to have analgesic effects in animal models of pain.
特性
IUPAC Name |
N-naphthalen-1-yl-4-propylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3S/c1-2-10-20-11-13-21(14-12-20)18(22)19-17-9-5-7-15-6-3-4-8-16(15)17/h3-9H,2,10-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPSHABEAUCXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)
![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5738316.png)


![N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5738349.png)
![N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5738350.png)
![ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5738366.png)
![2-(4-chlorophenyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5738372.png)


![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5738392.png)
![1-(3-methylphenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5738405.png)

